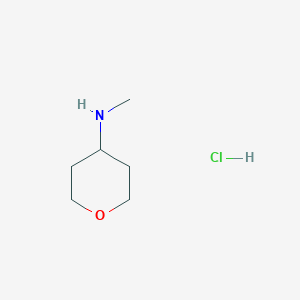

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Description

The exact mass of the compound N-Methyltetrahydro-2H-pyran-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyltetrahydro-2H-pyran-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyltetrahydro-2H-pyran-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyloxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7-6-2-4-8-5-3-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMCYLTUYKZCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627964 | |

| Record name | N-Methyloxan-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392277-22-4 | |

| Record name | N-Methyloxan-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyloxan-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

Primary CAS (Free Base): 220641-87-2 Chemical Formula: C₆H₁₃NO[1][2] · HCl Molecular Weight: 151.63 g/mol (Salt) / 115.17 g/mol (Base)[2]

Executive Summary

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride is a critical secondary amine building block in modern medicinal chemistry.[2] Structurally, it consists of a saturated six-membered oxygen-containing heterocycle (tetrahydropyran) substituted at the 4-position with a methylamino group.[1][2][3][4]

This compound serves as a superior bioisostere to N-methylcyclohexan-4-amine.[2] The inclusion of the ether oxygen in the ring lowers the lipophilicity (LogP) and enhances aqueous solubility without significantly altering the steric bulk of the molecule.[2] It is widely employed in the synthesis of pharmaceutical candidates targeting neurological disorders and inflammatory pathways, where blood-brain barrier (BBB) penetration and metabolic stability are paramount.[2]

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8][9][10]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | N-Methyltetrahydro-2H-pyran-4-amine hydrochloride |

| Common Synonyms | 4-(Methylamino)tetrahydropyran HCl; N-Methyloxan-4-amine HCl |

| CAS Number (Free Base) | 220641-87-2 (Note: Commercial salts often referenced under this CAS) |

| MDL Number | MFCD06658492 |

| SMILES | CNC1CCOCC1.Cl |

Structural Analysis

The tetrahydropyran ring exists primarily in a chair conformation.[2] The 4-amino substituent can adopt either an axial or equatorial position, though the equatorial conformer is generally favored to minimize 1,3-diaxial interactions.[2]

-

Lipophilicity (cLogP): ~ -0.1 (Free Base) vs. ~ 1.2 for N-methylcyclohexylamine.[2]

-

pKa: ~ 10.0 (Predicted for the conjugate acid).[2]

-

H-Bonding: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), while the amine (in free base form) acts as both a donor and acceptor.[2]

Synthetic Methodology

The industrial preparation of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride follows a reductive amination pathway.[2] This method is preferred for its scalability and the avoidance of over-alkylation byproducts.[2]

Experimental Protocol: Reductive Amination

Reaction Overview: Tetrahydro-4H-pyran-4-one is condensed with methylamine to form an imine intermediate, which is subsequently reduced in situ.[2]

Step-by-Step Workflow:

-

Imine Formation: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous THF or Methanol.

-

Amine Addition: Add Methylamine (2.0 eq, typically as a solution in THF/MeOH) dropwise at 0°C.

-

Acid Catalysis: Add catalytic Acetic Acid (AcOH) to adjust pH to ~5–6, facilitating imine formation.[2] Stir at Room Temperature (RT) for 1–2 hours.

-

Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) (1.2 eq) portion-wise.

-

Note: STAB is often preferred in process chemistry to avoid toxic cyanide byproducts.[2]

-

-

Quench & Workup: Quench with saturated NaHCO₃. Extract with DCM or EtOAc.[2]

-

Salt Formation: Dissolve the crude oil (free base) in diethyl ether or dioxane.[2] Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt precipitates as a white/off-white solid.[2]

Synthesis Workflow Diagram

Figure 1: Step-wise reductive amination pathway for the synthesis of the target hydrochloride salt.

Applications in Medicinal Chemistry

This compound is a "privileged structure" in fragment-based drug discovery (FBDD).[2]

The "Pyran Switch" Strategy

In Lead Optimization, replacing a cyclohexyl ring with a tetrahydropyran ring (the "Pyran Switch") is a standard tactic to improve drug-like properties (DMPK).[2]

-

Solubility: The ether oxygen increases polarity, often improving thermodynamic solubility.[2]

-

Metabolic Stability: The pyran ring is generally less prone to oxidative metabolism (CYP450) compared to the lipophilic cyclohexyl ring, although the position alpha to the ether oxygen can be a site of oxidation.[2]

-

Basicity Modulation: The inductive effect of the oxygen atom lowers the pKa of the amine slightly compared to the carbocyclic analog, potentially improving membrane permeability.[2]

Decision Logic for Usage

Figure 2: Strategic logic for deploying the tetrahydropyran moiety in SAR campaigns.

Handling, Safety & Stability

Hazard Identification

While the hydrochloride salt is more stable and easier to handle than the free base, standard laboratory safety protocols must be observed.[2]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: The free base is corrosive and volatile.[2] The HCl salt is hygroscopic; store under inert atmosphere (Nitrogen/Argon) in a desiccator.[2]

Storage Conditions

-

Temperature: 2–8°C (Refrigerated).

-

Stability: Stable for >2 years if stored properly.[2] Avoid strong oxidizing agents.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6991950, 4-(Methylamino)tetrahydro-2H-pyran.[2] Retrieved from [Link][2]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2] (Contextual grounding for the "Pyran Switch").

Sources

- 1. americanelements.com [americanelements.com]

- 2. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Methyl-(Tetrahydro-Pyran-4-Yl)-Amine Hcl | 220641-87-2 [chemicalbook.com]

Technical Guide: Solid-State Characterization of N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

[1]

Executive Summary & Compound Identity

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 55475-42-0 for salt; 220641-87-2 for free base) represents a strategic pharmacophore in modern drug design.[1] Unlike its carbocyclic analog (N-methylcyclohexylamine), the tetrahydropyran (THP) ring lowers lipophilicity (

This guide details the structural hierarchy, synthesis, and crystallographic characterization protocol required to validate this entity as a pharmaceutical intermediate.[1]

Key Physicochemical Data

| Property | Value / Description |

| IUPAC Name | N-methyl-tetrahydro-2H-pyran-4-amine hydrochloride |

| Molecular Formula | |

| Molecular Weight | 151.63 g/mol |

| Physical State | White crystalline solid |

| Melting Point | ~150–155 °C (Derivative range) |

| Solubility | High in |

| pKa (Calculated) | ~10.5 (Secondary amine) |

Structural Prediction & Conformational Analysis

Before experimental diffraction, structural logic dictates the expected packing motifs.[1] Understanding these theoretical constraints allows for rapid validation of experimental X-ray data.[1]

The Tetrahydropyran Chair

The tetrahydropyran ring is expected to adopt a

Equatorial Preference

The N-methylamino substituent at position 4 will predominantly occupy the equatorial position.[1]

-

Steric Argument: Placing the bulky ammonium group axially would introduce severe 1,3-diaxial interactions with the C2 and C6 protons.[1]

-

Electrostatics: In the hydrochloride salt, the cationic

group is solvated by chloride anions.[1] An equatorial orientation maximizes the volume available for the counter-ion to approach and form a stable hydrogen-bonding network without steric clashing from the ring.[1]

Hydrogen Bonding Network (The "Salt Bridge")

The crystal lattice energy is dominated by the charge-assisted hydrogen bonds between the ammonium cation and the chloride anion.[1]

Experimental Protocol: Synthesis to Structure

The following workflow ensures the isolation of single crystals suitable for X-ray diffraction (SCXRD).

Synthesis (Reductive Amination)

The most robust route utilizes tetrahydro-4H-pyran-4-one and methylamine, followed by in-situ reduction.[1]

-

Imine Formation: React tetrahydro-4H-pyran-4-one with methylamine (excess) in MeOH.

-

Reduction: Add Sodium Cyanoborohydride (

) at 0°C. Stir at RT for 16h. -

Workup: Quench with dilute HCl (to destroy hydride), basify to pH >12, extract with DCM.

-

Salt Formation: Treat the organic layer with 4M HCl in Dioxane. The target hydrochloride salt precipitates immediately.[1]

Crystallization Strategy

Rapid precipitation yields microcrystalline powder.[1] Single crystals require controlled supersaturation.[1]

-

Method A (Vapor Diffusion): Dissolve 50 mg of salt in minimum Methanol (solvent).[1] Place in a small vial. Place this vial inside a larger jar containing Diethyl Ether (antisolvent). Seal. Ether vapor diffuses into MeOH, slowly lowering solubility.[1]

-

Method B (Slow Cooling): Dissolve in hot Isopropanol (near boiling).[1] Allow to cool slowly to RT in a Dewar flask to dampen temperature gradients.

Workflow Visualization

The following diagram illustrates the critical path from raw materials to resolved crystal structure.

Caption: Figure 1. Process flow for the synthesis, isolation, and crystallographic characterization of the target amine salt.

Crystallographic Data Analysis

When analyzing the resulting CIF (Crystallographic Information File), researchers must verify the following parameters to ensure scientific integrity.

Data Collection Parameters[1][5]

-

Temperature: Data should be collected at 100 K to minimize thermal motion of the flexible pyran ring and locate the ammonium protons precisely.

-

Radiation: Mo K

(

Refinement Checklist

-

Space Group: Likely Monoclinic (

) or Orthorhombic ( -

Disorder: Check the pyran ring carbons (C2/C3/C5/C6) for thermal ellipsoid elongation, which might indicate ring puckering disorder.[1]

-

Proton Location: The ammonium protons (

) must be located in the Difference Fourier Map rather than geometrically placed. This confirms the salt species (

Interaction Topology

The stability of the crystal is defined by the interaction between the cation and the chloride anion.[1]

Caption: Figure 2. Predicted hydrogen bonding topology. The Chloride anion acts as a bridge, accepting protons from the ammonium center.

Implications for Drug Development

Understanding this crystal structure provides actionable insights for formulation:

-

Hygroscopicity: If the crystal packing contains large voids or channels (rare for simple salts but possible), the material may be hygroscopic.[1] A tight packing network mediated by strong

bonds usually indicates good physical stability.[1] -

Polymorphism: The conformational flexibility of the pyran ring (chair vs. twisted boat) suggests a potential for polymorphism.[1] A Polymorph Screen (slurrying in different solvents) is recommended before scaling up.[1]

-

Stoichiometry: The crystal structure definitively proves the 1:1 stoichiometry of the salt, preventing errors in molecular weight calculations during potency assays.[1]

References

-

Synthesis Protocol: Reductive Amination of Ketones. Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[1][2] Chem.1996 , 61, 3849-3862.[1] [1]

-

Crystallographic Software: SHELX Refinement. Sheldrick, G. M.[1] "A short history of SHELX." Acta Crystallographica Section A.2008 , 64, 112-122.[1]

-

Conformational Analysis: Tetrahydropyran Conformations. Eliel, E. L., et al. "Conformational Analysis of Heterocycles."[1] Stereochemistry of Organic Compounds.[1] Wiley-Interscience, 1994 .[1]

-

Commercial Availability & Data: 4-Aminotetrahydropyran hydrochloride.[1][3][4][5] ChemicalBook/Sigma-Aldrich Product Databases.[1]

Sources

- 1. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 5. 4-Aminotetrahydropyran hydrochloride | 33024-60-1 [chemnet.com]

An In-depth Technical Guide to the Conformational Analysis of N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the conformational landscape of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride, a molecule of interest in medicinal chemistry and fragment-based drug discovery. By integrating computational modeling with experimental NMR spectroscopy, we elucidate the structural dynamics that govern its biological activity and physicochemical properties.

Introduction: The Significance of 3D Conformation

The three-dimensional structure of a molecule is intrinsically linked to its function. For small molecules designed to interact with biological targets, understanding the preferred spatial arrangement of atoms—the conformation—is paramount. N-Methyltetrahydro-2H-pyran-4-amine hydrochloride incorporates a saturated tetrahydropyran (THP) ring, a common scaffold in pharmaceuticals, and a protonated aminium group, which is crucial for forming ionic interactions and hydrogen bonds. The orientation of this key functional group relative to the THP ring can dramatically influence binding affinity, selectivity, and pharmacokinetic properties. This guide outlines a systematic approach to determine the dominant conformation of this molecule in solution, providing a validated protocol for researchers in the field.

Foundational Principles of Conformational Analysis

The tetrahydropyran ring, like cyclohexane, is not planar. To alleviate angle and torsional strain, it adopts a puckered three-dimensional shape.[1] The most stable and prevalent of these is the chair conformation , which minimizes steric clashes and positions all substituents in a staggered arrangement.[2][3]

In a chair conformation, the twelve bonds to the ring atoms are classified into two types:

-

Axial (a): Bonds that are perpendicular to the average plane of the ring, pointing straight up or down.[4]

-

Equatorial (e): Bonds that point out from the perimeter of the ring, lying roughly in the plane.[4]

A crucial concept in conformational analysis is the "ring flip," an interconversion between two distinct chair forms. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. For a substituted ring, these two chair conformations are typically not equal in energy. The equilibrium will favor the conformer that minimizes unfavorable steric interactions.

Conformational Isomers and Equilibrium of the Target Molecule

For N-Methyltetrahydro-2H-pyran-4-amine hydrochloride, the substituent at the C4 position is a protonated N-methylamino group (-NH₂Me⁺). This gives rise to two primary chair conformers in equilibrium: one where the substituent is axial and one where it is equatorial.

Caption: Ring flip equilibrium between axial and equatorial conformers.

Several competing factors determine which conformer is more stable:

-

Steric Hindrance (A-value): Generally, bulkier substituents prefer the more spacious equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). The protonated methylammonium group is sterically demanding, which strongly suggests a preference for the equatorial position.

-

Intramolecular Hydrogen Bonding: A unique feature of this molecule is the potential for the aminium protons (N-H⁺) to form an intramolecular hydrogen bond with the ring's ether oxygen. This interaction is geometrically plausible only in the axial conformation . Such a bond could stabilize the otherwise sterically disfavored axial conformer. The strength of this bond can be influenced by the solvent environment.[5][6]

-

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. Polar, hydrogen-bond-accepting solvents may disrupt the intramolecular hydrogen bond, thus favoring the equatorial conformer. Conversely, in non-polar solvents, the intramolecular hydrogen bond may be more significant.[7]

A Dual-Pronged Strategy for Analysis: Computation and Experiment

To authoritatively determine the conformational preference, a combination of computational modeling and experimental verification is essential. This dual approach provides a self-validating system where theoretical predictions are tested against empirical data.

Part A: In Silico Conformational Search and Energy Calculation

Computational chemistry allows for the exploration of a molecule's potential energy surface to identify stable conformations.[8] By calculating the relative energies of the axial and equatorial conformers, we can predict the equilibrium population of each.

Caption: Workflow for computational conformational analysis.

Detailed Protocol for Computational Modeling:

-

Structure Generation: Construct 3D models of both the axial and equatorial chair conformers of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This process finds the lowest energy structure for each starting conformation.[9][10]

-

Frequency Analysis: Conduct a frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima on the potential energy surface.[11]

-

Energy Comparison: Compare the final electronic energies of the two optimized conformers. The difference in energy (ΔE) can be used to calculate the theoretical equilibrium constant (K_eq) and the relative population of each conformer at a given temperature using the Boltzmann distribution equation.

Table 1: Predicted Energetic Data and Population

| Conformer | Relative Energy (ΔE) (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| Equatorial | 0 (Reference) | >95% (Hypothetical) |

| Axial | >2.0 (Hypothetical) | <5% (Hypothetical) |

(Note: Values are hypothetical and would be determined by the actual calculation.)

Part B: Experimental Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining molecular conformation in solution.[12] The key parameter for this analysis is the vicinal proton-proton coupling constant (³J_HH).

The Karplus Relationship

The magnitude of the ³J coupling constant between two protons on adjacent carbons is directly related to the dihedral angle (Φ) between them.[13] This relationship, described by the Karplus equation, is fundamental to conformational analysis.[14][15]

-

Large coupling (³J ≈ 8-13 Hz): Indicates a dihedral angle of ~180° (anti-periplanar), which occurs between two axial protons (axial-axial coupling).

-

Small coupling (³J ≈ 1-5 Hz): Indicates a dihedral angle of ~60° (gauche), which occurs between axial-equatorial or equatorial-equatorial protons.

By examining the ¹H NMR spectrum, specifically the signal for the proton at C4 (H4), we can deduce the conformation.

-

If the Equatorial conformer dominates: H4 will be in an axial position. It will have large axial-axial couplings to the axial protons on C3 and C5. This will result in a signal that is a triplet of triplets or a multiplet with a large width .

-

If the Axial conformer dominates: H4 will be in an equatorial position. It will have only small axial-equatorial and equatorial-equatorial couplings to the protons on C3 and C5. This will result in a narrow multiplet or a broad singlet .

Caption: Expected ¹H NMR patterns for the C4 proton in each conformer.

Detailed Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (≥400 MHz is recommended).

-

Signal Assignment: Identify the signal corresponding to the proton at the C4 position. This can be confirmed using 2D NMR techniques like COSY and HSQC if necessary.

-

Coupling Constant Measurement: Measure the coupling constants for the C4 proton multiplet. Pay close attention to the largest coupling values observed.

-

Conformational Assignment: Compare the observed coupling constants to the expected values based on the Karplus relationship to determine the dominant conformation.

Table 2: Expected vs. Observed Coupling Constants for the C4 Proton

| Coupling Interaction | Dihedral Angle (Φ) | Expected ³J_HH (Hz) | Observed ³J_HH (Hz) |

|---|---|---|---|

| Equatorial Conformer | |||

| H4 (ax) - H3/5 (ax) | ~180° | 8 - 13 | To be measured |

| H4 (ax) - H3/5 (eq) | ~60° | 2 - 5 | To be measured |

| Axial Conformer | |||

| H4 (eq) - H3/5 (ax) | ~60° | 2 - 5 | To be measured |

| H4 (eq) - H3/5 (eq) | ~60° | 2 - 5 | To be measured |

Synthesis of Findings and Conclusion

The conformational analysis of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride hinges on the balance between steric hindrance and potential intramolecular hydrogen bonding. Computational analysis provides a theoretical prediction of the lowest energy state, while ¹H NMR spectroscopy offers definitive experimental evidence of the predominant structure in solution.

Based on established principles of steric hindrance, the equatorial conformation is overwhelmingly expected to be the major, if not exclusive, conformer in solution . This would be confirmed experimentally by the observation of a broad multiplet for the C4 proton with at least one large coupling constant (>8 Hz). If, contrary to expectations, a narrow multiplet with only small couplings were observed, it would provide strong evidence for the stabilization of the axial conformer, likely through intramolecular hydrogen bonding.

This integrated approach ensures a robust and reliable determination of molecular conformation, a critical parameter for rational drug design and the development of structure-activity relationships (SAR). The methodologies described herein are broadly applicable to the conformational analysis of other substituted cyclic systems.

References

-

Chemistry LibreTexts. (2021). 4.3: Conformation Analysis of Cyclohexane. [Link]

-

Batchelor, J. G. (1976). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2, 1585-1590. [Link]

-

Beilstein Journals. (n.d.). nmr-prove of configuration. [Link]

-

ResearchGate. (n.d.). Conformational conversion of cyclohexane and nomenclature, including essential point groups. [Link]

-

OpenStax. (2023). 4.5 Conformations of Cyclohexane. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

University of California, Irvine. (n.d.). Conformational Analysis. [Link]

-

Journal of Chemical Education. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. [Link]

-

Computational Chemistry Online. (n.d.). Conformational Sampling. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]

-

University of California, Santa Barbara. (n.d.). Computational Chemistry Tutorial: 4. Conformational Analysis with TINKER. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

-

auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

National Institutes of Health. (2020). Computational methods for exploring protein conformations. [Link]

-

Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. [Link]

-

National Institutes of Health. (n.d.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. [Link]

-

University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

-

University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

National Institutes of Health. (n.d.). Methylammonium. [Link]

-

ACS Publications. (n.d.). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. [Link]

-

ACS Publications. (2022). Electronic Structure and Chemical Bonding in Methylammonium Lead Triiodide and Its Precursor Methylammonium Iodide. [Link]

-

ResearchGate. (n.d.). Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. [Link]

-

Wikipedia. (n.d.). Karplus equation. [Link]

-

ResearchGate. (n.d.). 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. [Link]

-

MDPI. (2023). Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine. [Link]

-

ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Methylammonium lead halide. [Link]

-

Chemistry LibreTexts. (2024). 12: Complex Coupling. [Link]

-

MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

-

ResearchGate. (n.d.). X-ray structure. The x-ray single-crystal structure of amine salt 8. [Link]

-

National Institutes of Health. (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. [Link]

-

MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. [Link]

-

Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

arXiv. (n.d.). Unraveling a Structure-Property Relationship for Methylammonium Lead/Tin Trihalide Organic-Inorganic Hybrid Perovskite Solar Cells. [Link]

-

Nature. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. [Link]

-

YouTube. (2025). Intermolecular Vs. Intramolecular Hydrogen Bonds?. [Link]

-

National Institutes of Health. (2020). Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids. [Link]

-

National Institutes of Health. (2022). Electronic Structure and Chemical Bonding in Methylammonium Lead Triiodide and Its Precursor Methylammonium Iodide. [Link]

-

PubMed. (n.d.). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4.5 Conformations of Cyclohexane - Organic Chemistry | OpenStax [openstax.org]

- 4. researchgate.net [researchgate.net]

- 5. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of intramolecular hydrogen-bond formation on the molecular conformation of amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. calcus.cloud [calcus.cloud]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

- 11. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 12. auremn.org.br [auremn.org.br]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Karplus equation - Wikipedia [en.wikipedia.org]

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride chemical hazards and safety

An In-Depth Technical Guide to the Chemical Hazards and Safety of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel chemical entities are the bedrock of innovation. N-Methyltetrahydro-2H-pyran-4-amine hydrochloride, a substituted cyclic amine, represents a valuable building block in the synthesis of complex molecular architectures[1]. Its utility, however, is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond mere compliance, seeking to instill a deep, causal understanding of the hazards associated with this compound and to provide a framework for a self-validating system of safety. While specific toxicological data for this exact compound is limited, a robust safety profile can be constructed by examining closely related structural analogs. The foundational principle of this guide is that true safety is not a checklist, but a continuously reinforced mindset grounded in scientific first principles.

Hazard Identification and Risk Profile

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride is an amine salt. Amines as a class, particularly lower molecular weight ones, are known for their corrosive and irritant properties. Data from structural analogs, such as (1-tetrahydro-2H-pyran-4-ylmethanamine) and other cyclic amines, consistently indicate a classification as a corrosive material that can cause severe skin burns and eye damage[2][3][4]. Therefore, it is imperative to handle this compound with the assumption that it poses a significant corrosive hazard.

GHS Hazard Classification (Inferred) :

-

Skin Corrosion/Irritation : Category 1B/1C (Causes severe skin burns and eye damage)[2][4]

-

Serious Eye Damage/Eye Irritation : Category 1 (Causes serious eye damage)[2][3]

-

Acute Toxicity, Oral (Potential) : May be harmful if swallowed[5].

Primary Hazard Pathways

-

Dermal Contact : The most immediate and significant risk is severe skin burns upon contact[3]. The corrosive nature of amines can lead to rapid tissue damage.

-

Ocular Contact : Contact with the eyes will likely cause severe, potentially irreversible, damage[2]. Immediate and prolonged irrigation is critical.

-

Inhalation : As a hydrochloride salt, it is likely a solid with low vapor pressure. However, inhalation of dust or aerosols can cause severe irritation and potential corrosive damage to the respiratory tract[2].

-

Ingestion : Ingestion may cause severe swelling and damage to the gastrointestinal tract, with a danger of perforation. Inducing vomiting is contraindicated[2][5].

Core Safety Protocols & Causality

A proactive safety culture is built on understanding the "why" behind each procedural step. The following protocols are designed as a self-validating system, where each action directly mitigates a known or inferred risk.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure potential. Reliance on personal protective equipment (PPE) should always be secondary to robust engineering controls.

-

Ventilation : All handling of solid N-Methyltetrahydro-2H-pyran-4-amine hydrochloride and preparation of its solutions must be conducted in a certified chemical fume hood[6][7]. This prevents the systemic accumulation of dust or vapors in the laboratory environment.

-

Contained Operations : For weighing and transferring solids, use of a glove box or a ventilated balance enclosure is best practice to prevent the release of fine particulates.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense against exposure. It must be selected based on the specific hazards of the material.

-

Hand Protection : Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing[3].

-

Eye and Face Protection : Chemical safety goggles are mandatory. Given the severe corrosive potential, a full-face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing[3].

-

Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned. For tasks with a higher risk of splashes or spills, a chemically resistant apron is also recommended[3].

Safe Handling and Storage

Proper handling and storage procedures are critical to preventing accidents and maintaining chemical integrity.

-

Handling :

-

Storage :

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to minimizing harm. All personnel must be familiar with these procedures and the location of safety equipment.

Exposure Response

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing[3]. Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open[2][3]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing[2][3]. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion : Rinse the mouth thoroughly with water. DO NOT induce vomiting[2][3]. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention.

Spill and Leak Management

-

Small Spills :

-

Ensure the area is well-ventilated (in a fume hood).

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating agent, followed by soap and water.

-

-

Large Spills :

Data Summaries and Visualizations

Chemical and Physical Properties (Inferred)

| Property | Value/Information | Source |

| Chemical Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.64 g/mol (for hydrochloride salt) | Calculated |

| Appearance | Likely a solid (as hydrochloride salt) | [9] |

| Solubility | Expected to be more water-soluble than the free base | [9] |

| Storage | Store at 2-8°C, sealed in a dry, dark place | [10] |

Hazard Summary Table

| Hazard | GHS Classification | Key Precaution | First Aid | Source |

| Skin Contact | Category 1B/1C: Corrosive | Wear chemical-resistant gloves and lab coat. | Flush with water for 15 min, remove clothing. | [2][3] |

| Eye Contact | Category 1: Corrosive | Wear chemical safety goggles and face shield. | Flush with water for 15 min, seek medical aid. | [2][3] |

| Inhalation | STOT SE 3 (Potential) | Handle in a chemical fume hood. | Move to fresh air. | [2] |

| Ingestion | Acute Toxicity (Potential) | Do not eat, drink, or smoke in the lab. | Rinse mouth, do NOT induce vomiting. | [2][5] |

Risk Assessment Workflow

Caption: Workflow for assessing and mitigating risks before handling the compound.

Emergency Response Logic

Caption: Decision logic for immediate actions following an exposure event.

References

-

SAFETY DATA SHEET (for Tetrahydro-4-methyl-2H-pyran) . (2020-03-03). Fisher Scientific.

-

SAFETY DATA SHEET (for 1-tetrahydro-2H-pyran-4-ylmethanamine) . (2014-09-02). Fisher Scientific.

-

Safety Data Sheet (for (S)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE) . (2024-12-19). CymitQuimica.

-

CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride . CymitQuimica.

-

Safety Data Sheet: Methyltetrahydropyran . Carl ROTH.

-

SAFETY DATA SHEET (for 4-(Hydroxymethyl)tetrahydropyran) . Fisher Scientific.

-

SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER . (2018-09-10). Nufarm.

-

Safety Data Sheet: N-methyl-2-pyrrolidone . Chemos GmbH & Co.KG.

-

4-Aminomethyltetrahydropyran . PubChem, National Center for Biotechnology Information.

-

N-Methyltetrahydro-2H-pyran-4-amine | CAS 220641-87-2 . American Elements.

-

4-Aminotetrahydropyran . Sigma-Aldrich.

-

Tetrahydro-2H-pyran-4-amine Hydrochloride . Pharmaffiliates.

-

N-Methyl-N-tetrahydro-2H-pyran-4-ylamine . Chem-Impex.

-

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate . BLDpharm.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 7. chemos.de [chemos.de]

- 8. carlroth.com [carlroth.com]

- 9. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 10. 785776-21-8|(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate|BLD Pharm [bldpharm.com]

synthesis of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride starting materials

An In-Depth Technical Guide to the Synthesis of N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride: Starting Materials and Strategic Execution

Introduction

N-Methyltetrahydro-2H-pyran-4-amine, and its hydrochloride salt, is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its saturated, non-planar pyran ring introduces favorable physicochemical properties into active pharmaceutical ingredients (APIs), often improving parameters like solubility, metabolic stability, and cell permeability. As a secondary amine, it serves as a crucial intermediate for constructing more complex molecular architectures.[2] This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, with a core focus on the selection of starting materials and the causal logic behind the preferred experimental pathways.

Part 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic disconnection of the target molecule, N-Methyltetrahydro-2H-pyran-4-amine, points to two primary and logical synthetic strategies. The most direct approach involves forming the C-N bond through reductive amination, while a sequential approach involves first establishing the pyran-amine core and then introducing the methyl group.

The key disconnection is at the C-N bond of the amine. This leads to two commercially viable and chemically robust starting materials:

-

Tetrahydro-4H-pyran-4-one: A cyclic ketone that can react with methylamine to form an imine/enamine intermediate, which is then reduced in situ.

-

Tetrahydro-2H-pyran-4-amine: A primary amine that can be directly methylated.

The choice between these pathways depends on factors such as starting material cost, scalability, and control over by-product formation. The reductive amination pathway is generally preferred for its efficiency and atom economy.

Caption: Retrosynthetic analysis of N-Methyltetrahydro-2H-pyran-4-amine.

Part 2: Primary Synthetic Pathway: Reductive Amination

The most direct and widely employed method for synthesizing N-Methyltetrahydro-2H-pyran-4-amine is the one-pot reductive amination of Tetrahydro-4H-pyran-4-one with methylamine.[3] This strategy is highly efficient as it combines the formation of the C-N bond and the subsequent reduction into a single synthetic operation.

Core Starting Material: Tetrahydro-4H-pyran-4-one

Tetrahydro-4H-pyran-4-one (CAS 29943-42-8) is a versatile liquid intermediate used extensively in the synthesis of pharmaceuticals and other fine chemicals.[4][5] Its commercial availability and reactivity make it the ideal starting point.[6] The ketone's carbonyl group is electrophilic and readily attacked by the nucleophilic methylamine. A key advantage of this starting material is its structural simplicity, which minimizes competing side reactions.

Mechanism and Rationale

The reaction proceeds in two main stages within the same pot:

-

Imine/Enamine Formation: Methylamine acts as a nucleophile, attacking the carbonyl carbon of Tetrahydro-4H-pyran-4-one. This is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity. The resulting tetrahedral intermediate then eliminates water to form a Schiff base (imine).

-

In-situ Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to the desired secondary amine. A mild reducing agent is crucial to avoid the reduction of the starting ketone.

Experimental Protocol

The following protocol is a representative example based on established procedures.[3]

Materials:

-

Tetrahydro-4H-pyran-4-one (1.0 eq)

-

Methylamine (2.0 eq, e.g., as a 2M solution in THF)

-

Acetic Acid (catalytic amount, e.g., 0.5 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.2 eq) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Hydrochloric Acid (for salt formation)

-

Diethyl ether or MTBE (for precipitation/crystallization)

Procedure:

-

To a stirred solution of Tetrahydro-4H-pyran-4-one in the chosen solvent (e.g., THF), add methylamine solution dropwise at room temperature.[3]

-

Add acetic acid to the mixture and stir for 1 hour to facilitate imine formation.[3]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, ensuring the temperature remains low.[3]

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[3]

-

Upon completion, carefully quench the reaction with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the free base as an oil.

-

For the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether or isopropanol until precipitation is complete.

-

Filter the resulting solid, wash with cold ether, and dry under vacuum to obtain N-Methyltetrahydro-2H-pyran-4-amine hydrochloride.

Caption: Workflow for synthesis via reductive amination.

Part 3: Alternative Synthetic Pathway: N-Alkylation

An alternative route involves the direct methylation of a primary amine precursor. This method is logical but can present challenges in controlling the reaction's selectivity.

Core Starting Material: Tetrahydro-2H-pyran-4-amine

Tetrahydro-2H-pyran-4-amine (CAS 33024-60-1) , often available as its hydrochloride salt, serves as the starting material for this pathway.[7] This compound already contains the required pyran-amine scaffold. The synthetic challenge is reduced to simply forming the N-methyl bond.

Mechanism and Rationale

This is a standard nucleophilic substitution (Sₙ2) reaction. The lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking an electrophilic methyl source (the methylating agent).

A significant challenge with this approach is over-alkylation . The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine (N,N-dimethyltetrahydro-2H-pyran-4-amine) and even a quaternary ammonium salt as by-products. To mitigate this, reaction conditions must be carefully controlled, often by using a limited amount of the alkylating agent and a large excess of the starting amine, which is not always practical or cost-effective.

Part 4: Comparative Analysis of Synthetic Routes

| Feature | Route 1: Reductive Amination | Route 2: N-Alkylation |

| Primary Starting Material | Tetrahydro-4H-pyran-4-one | Tetrahydro-2H-pyran-4-amine |

| Key Transformation | C=O to CH-N | N-H to N-Me |

| Atom Economy | High (one-pot reaction) | Moderate (potential for waste) |

| Selectivity | High (selective imine reduction) | Low (risk of over-alkylation) |

| Scalability | Excellent, widely used in industry | More complex to control on a large scale |

| Key Reagents | Methylamine, Reducing Agent (NaBH₃CN) | Methylating Agent (e.g., MeI, (MeO)₂SO₂) |

| Primary Advantage | High efficiency and control | Simpler reaction concept |

Conclusion

For the synthesis of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride, the reductive amination of Tetrahydro-4H-pyran-4-one is the superior and most industrially relevant strategy.[6][8] Its one-pot nature, high selectivity, and scalability make it the preferred choice for researchers and drug development professionals. While N-alkylation of Tetrahydro-2H-pyran-4-amine is a chemically valid alternative, the inherent risk of over-alkylation complicates purification and reduces overall yield, making it less desirable for efficient and clean synthesis. The selection of Tetrahydro-4H-pyran-4-one as the core starting material provides a robust and reliable foundation for accessing this valuable chemical intermediate.

References

-

TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry. [Link]

-

ResearchGate. (2025, August 10). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. [Link]

- Google Patents. JP3516469B2 - Production of tetrahydro-4H-pyran-4-one.

-

ACS Publications. (2021, December 28). Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. [Link]

Sources

- 1. CAS 220641-87-2: N-methyltetrahydro-2H-pyran-4-amine [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl-(Tetrahydro-Pyran-4-Yl)-Amine Hcl | 220641-87-2 [chemicalbook.com]

- 4. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 8. JP3516469B2 - Production of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

Methodological & Application

Application Note: N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride in Parallel Synthesis

[1][2][3]

Introduction

In the landscape of modern drug discovery, N-Methyltetrahydro-2H-pyran-4-amine hydrochloride (NMTHP-HCl) has emerged as a high-value building block.[1][2][3] It serves as a strategic bioisostere for N-methylcyclohexylamine, offering a critical "polar spacer" motif that modulates physicochemical properties without altering the fundamental steric footprint of a lead compound.

This Application Note provides a comprehensive guide for integrating NMTHP-HCl into parallel synthesis workflows. Unlike simple primary amines, the secondary amine functionality combined with the tetrahydropyran (THP) ether oxygen presents unique solubility and reactivity profiles that require tailored handling, particularly in automated liquid handling environments.

Strategic Value in Medicinal Chemistry[4][5][6]

-

LogP Modulation: The THP ether oxygen lowers lipophilicity (LogP ~ -0.[1][2][3]1) compared to its carbocyclic analog (LogP ~ 1.2), improving metabolic stability and water solubility.[3]

-

Conformational Bias: The anomeric effect and dipole interactions of the ring oxygen can lock the amine substituent into specific conformations (often equatorial), potentially enhancing binding affinity.

-

Solubility: The HCl salt form is robust and stable but presents handling challenges in non-polar solvents typically used in automated synthesis.

Physicochemical Profile

| Property | Data | Notes |

| Chemical Name | N-Methyltetrahydro-2H-pyran-4-amine HCl | |

| CAS Number | 220641-87-2 (HCl salt) | Free base: 199839-10-4 |

| Molecular Weight | 151.63 g/mol (Salt) | 115.17 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| pKa (Conj.[1][2][3][4][5] Acid) | ~9.8 - 10.0 | Typical secondary amine basicity |

| Solubility | High: Water, DMSO, MethanolLow: DCM, Toluene, Ether | Critical for Automation: Insoluble in pure DCM |

| H-Bond Donors | 2 (Salt), 1 (Free Base) | |

| H-Bond Acceptors | 1 (Ether Oxygen) |

Parallel Synthesis Protocols

Stock Solution Preparation (Critical Step)

Automated liquid handlers (e.g., Tecan, Hamilton) struggle with solid dispensing of hygroscopic salts.[3] Do not attempt to weigh solid NMTHP-HCl directly into reaction plates.

Protocol: Preparation of 0.5 M Stock Solution

-

Solvent Selection: Use DMAc (Dimethylacetamide) or NMP .[2][3] Avoid DMF if possible due to potential decomposition (dimethylamine formation) upon prolonged storage, though DMF is acceptable for immediate use.[3]

-

Neutralization Strategy:

-

Method A (In-situ): Dissolve the HCl salt in the solvent. Add base only when dispensing into the reaction plate. Preferred for stock stability.

-

Method B (Pre-neutralization): Not recommended for long-term storage as the free secondary amine is prone to oxidation or carbamate formation with atmospheric CO2.[1][2][3]

-

Standard Stock Recipe (100 mL):

-

Add DMAc to a total volume of 100 mL .

-

Sonicate for 10 minutes at ambient temperature until fully dissolved.

-

Result: 0.5 M clear solution (stable for 4 weeks at 4°C).

Automated Amide Coupling (Acylation)

This protocol is optimized for 96-well plate format using HATU activation.[1][2][3]

Reagents:

-

Amine Stock: 0.5 M NMTHP-HCl in DMAc.

Workflow:

-

Dispense Acid: Add 50 µL of R-COOH (10 µmol, 1.0 eq) to the reaction plate.

-

Dispense Base: Add 15 µL DIPEA (4.0 eq). Note: Extra base is required to neutralize the HCl salt of the amine.

-

Dispense Activator: Add 22 µL HATU (1.1 eq). Shake for 5 mins.

-

Dispense Amine: Add 24 µL NMTHP-HCl stock (1.2 eq).

-

Reaction: Seal and shake at RT for 16 hours .

-

Workup (QC): LC-MS check.

-

If conversion < 80%:: Add 0.5 eq T3P (Propylphosphonic anhydride) and heat to 60°C for 4 hours.

-

SNAr (Nucleophilic Aromatic Substitution)

Ideal for generating heteroaryl-amine libraries (e.g., pyridine, pyrimidine scaffolds).[1][2][3]

Protocol:

-

Electrophile: Chloro- or Fluoro-heterocycle (0.2 M in DMSO).

-

Amine: 0.5 M NMTHP-HCl in DMSO.

-

Base: K2CO3 (Solid, dispensed via powder hopper) OR DIPEA (Liquid).

-

Conditions: Heat at 100°C for 12 hours .

Purification & Scavenging Strategy

Because NMTHP forms a tertiary amide (lacking an N-H donor) or a tertiary amine product, purification strategies must differentiate the product from the excess secondary amine starting material.

Recommended Scavenging Protocol (Post-Reaction):

-

Mechanism: PS-NCO reacts rapidly with the excess nucleophilic secondary amine (NMTHP) to form a urea, which remains bound to the bead.[3]

-

Step: Add 3-5 equivalents of PS-NCO resin to the reaction well.

-

Incubate: Shake for 4 hours at RT.

-

Filter: The flow-through contains the desired product (tertiary amide/amine) stripped of the starting amine.[3]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for deploying NMTHP-HCl in library synthesis, highlighting the critical "Salt Break" step.

Figure 1: Automated parallel synthesis workflow for N-Methyltetrahydro-2H-pyran-4-amine HCl, emphasizing the salt-break strategy.

Scientific Rationale & Troubleshooting

Why Use the HCl Salt?

While the free base liquid is available, it is prone to oxidation and absorbs CO2 to form carbamates, altering stoichiometry over time. The HCl salt is the gravimetric standard for precision library synthesis.

Troubleshooting Guide

-

Issue: Precipitate forms upon adding DIPEA to the stock solution.

-

Issue: Low yield in Amide Coupling.

-

Cause: Steric hindrance.[2][3] The N-methyl group combined with the secondary carbon of the THP ring creates significant steric bulk.

-

Fix: Switch from HATU to COMU or T3P (Propylphosphonic anhydride).[1][2][3] T3P allows for higher temperature coupling (up to 80°C) without significant epimerization of the acid partner.

-

References

-

Meanwell, N. A. (2011).[2][3][6] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [1][2][3]

-

Roughley, S. D., & Jordan, A. M. (2011).[3] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[3] [1][2][3]

-

PubChem Compound Summary. (2023). N-Methyltetrahydro-2H-pyran-4-amine hydrochloride (CID 6991950).[1][2][3][7] [1][2][3]

-

Enamine Building Blocks. (2023). Saturated Heterocycles in Medicinal Chemistry. [1][2][3]

Sources

- 1. Methyl-(Tetrahydro-Pyran-4-Yl)-Amine Hcl | 220641-87-2 [chemicalbook.com]

- 2. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 220641-87-2: N-methyltetrahydro-2H-pyran-4-amine [cymitquimica.com]

- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. americanelements.com [americanelements.com]

Application Note: Strategies and Protocols for Amide Bond Formation with N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

Abstract

N-Methyltetrahydro-2H-pyran-4-amine and its hydrochloride salt are increasingly prevalent building blocks in modern drug discovery and medicinal chemistry. Their incorporation into lead compounds often enhances aqueous solubility and modulates physicochemical properties, making them desirable motifs.[1][2] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of N-Methyltetrahydro-2H-pyran-4-amine hydrochloride in amide bond formation. We will delve into the core principles governing the reaction, provide field-proven, step-by-step protocols for common coupling methods, and offer expert insights into troubleshooting and optimization. The causality behind experimental choices is emphasized to empower users to adapt these methods to their specific synthetic challenges.

Introduction to the Reagent: Physicochemical Profile

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride is the salt form of a cyclic secondary amine.[1][3] The tetrahydropyran (THP) ring is a metabolically stable, non-planar saturated heterocycle that can act as a hydrogen bond acceptor, influencing the conformational rigidity and pharmacokinetic profile of a parent molecule. The secondary amine provides a key vector for synthetic elaboration, most commonly through amide bond formation.

A critical aspect of using this reagent is understanding that it is supplied as a hydrochloride salt. This ensures greater stability and ease of handling compared to the free base, which is often a volatile oil.[2] However, the protonated amine is not nucleophilic and cannot participate directly in the coupling reaction. This necessitates a specific and deliberate approach to its use in synthesis, which will be a central theme of this guide.

Table 1: Physicochemical Properties of N-Methyltetrahydro-2H-pyran-4-amine and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 220641-87-2 | 220641-87-2 (for base) | [1][2][4][5] |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [2][4][6] |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [2][4][7] |

| Appearance | Pale yellow oil / Clear liquid | White to off-white solid | [2][5] |

| Boiling Point | ~165 °C (Predicted) | N/A (Decomposes) | [5][7] |

| pKa (Predicted) | ~10.01 | N/A | [5] |

| Solubility | Soluble in polar organic solvents | Soluble in water, alcohols | [1][3] |

The Critical First Step: Liberation of the Free Amine

The most common point of failure in protocols using amine hydrochloride salts is the improper handling of the acid-base chemistry. Before any amide coupling can occur, the non-nucleophilic ammonium salt must be converted to the corresponding nucleophilic free amine. This requires the addition of at least one molar equivalent of a suitable base.

Caption: Deprotonation of the amine hydrochloride to generate the active nucleophile.

The choice of base is crucial. It must be strong enough to deprotonate the ammonium salt but should not interfere with the coupling reagents or substrates. Non-nucleophilic tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are standard choices. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation. This initial base is distinct from any additional base that may be required to neutralize acid generated by the coupling reaction itself.

Field-Proven Protocols for Amide Bond Formation

The choice of coupling reagent is dictated by the complexity of the substrates, cost, and desired reaction efficiency. We present two robust protocols: a classic carbodiimide-based method and a modern, high-efficiency uronium salt-based method.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a cost-effective and reliable workhorse for many standard amide couplings. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. The resulting O-acylisourea intermediate is highly reactive and prone to side reactions, including epimerization of adjacent chiral centers. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) traps the activated acid as a less reactive HOBt-ester, which minimizes side reactions and provides higher yields and purities.

Materials and Reagents:

-

Carboxylic Acid (1.0 eq)

-

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride (1.1 eq)

-

EDC hydrochloride (1.2 eq)

-

HOBt hydrate (1.2 eq)

-

DIPEA or TEA (2.5 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure:

-

To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF (approx. 0.1 M concentration).

-

Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes. This is the pre-activation step.

-

In a separate vial, dissolve N-Methyltetrahydro-2H-pyran-4-amine hydrochloride (1.1 eq) in a small amount of the reaction solvent.

-

Add the base, DIPEA (2.5-3.0 eq), to the solution of the activated acid. Causality Note: Adding the bulk of the base now ensures the reaction medium is basic enough to both deprotonate the incoming amine salt and neutralize the HCl from EDC.HCl and any protons generated during the reaction.

-

Add the amine solution dropwise to the reaction mixture at 0 °C to control any potential exotherm.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting starting material.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash sequentially with 1M HCl (to remove excess base and EDC byproducts), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

For more challenging substrates, such as sterically hindered carboxylic acids or electron-deficient amines, a more potent coupling reagent is required.[8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based reagent that provides rapid and high-yielding couplings with low levels of epimerization.

Materials and Reagents:

-

Carboxylic Acid (1.0 eq)

-

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA or 2,4,6-Collidine (3.0 eq)

-

Anhydrous DMF

Step-by-Step Procedure:

-

To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq), HATU (1.2 eq), and dissolve in anhydrous DMF (approx. 0.1 M).

-

Add the base, DIPEA or collidine (3.0 eq), to the mixture. Stir for 5-10 minutes. Experience Note: The solution may turn yellow, which is characteristic of the formation of the activated ester.

-

Add N-Methyltetrahydro-2H-pyran-4-amine hydrochloride (1.1 eq) directly as a solid or as a solution in a minimum amount of DMF.

-

Stir the reaction at room temperature for 1-4 hours. These reactions are typically much faster than EDC couplings.

-

Monitor Progress: Check for completion via LC-MS.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate or DCM and water.

-

Wash the organic layer multiple times with water to remove DMF, followed by a wash with saturated aqueous LiCl (which is particularly effective at removing residual DMF) and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude material by flash column chromatography.

Table 2: Representative Reaction Conditions

| Carboxylic Acid | Coupling Method | Base | Solvent | Time (h) | Temp (°C) | Typical Yield |

| Benzoic Acid | EDC/HOBt | DIPEA | DCM | 12 | 25 | >90% |

| Boc-L-Alanine | EDC/HOBt | DIPEA | DMF | 16 | 25 | 85-95% |

| 4-Methoxybenzoic Acid | HATU | DIPEA | DMF | 2 | 25 | >95% |

| 2-Naphthoic Acid | HATU | Collidine | DMF | 3 | 25 | >95% |

General Experimental Workflow: A Logic Diagram

The following diagram outlines a self-validating workflow for amide coupling, incorporating decision points and quality control steps that ensure a trustworthy and reproducible outcome.

Caption: A logical workflow for amide coupling with N-Methyltetrahydro-2H-pyran-4-amine HCl.

This structured process ensures that the carboxylic acid is fully activated before the amine is introduced and that the reaction environment remains basic enough to facilitate the coupling. Each wash step in the work-up is designed to remove specific classes of impurities, leading to a cleaner crude product and simplifying the final purification.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides insights into common problems and their solutions.

Table 3: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient base to deprotonate the amine hydrochloride. 2. Reagents (especially coupling agent or solvent) are not anhydrous. 3. Sterically demanding substrates require a stronger coupling agent. | 1. Ensure at least 2.5-3.0 equivalents of base are used. 2. Use freshly opened anhydrous solvents and high-quality reagents. 3. Switch from EDC/HOBt to HATU or another potent uronium salt. |

| Formation of Urea Byproduct | 1. (With EDC) The O-acylisourea intermediate is reacting with another amine molecule. 2. (With EDC) The intermediate is rearranging. | 1. Ensure HOBt is included to trap the activated ester. 2. Add the amine solution slowly at 0 °C. |

| Unreacted Carboxylic Acid | 1. Incomplete activation. 2. The activated species was hydrolyzed by water. | 1. Increase the equivalents of the coupling agent to 1.5 eq. 2. Re-run the reaction under strictly anhydrous conditions. |

| Difficult Purification | 1. (With DMF) Residual DMF in the crude product. 2. (With EDC) Dicyclohexylurea (DCU) or other urea byproducts are co-eluting. | 1. Perform multiple aqueous washes, including a LiCl wash. 2. Use water-soluble EDC to simplify removal of urea byproducts during aqueous work-up. |

Safety and Handling

N-Methyltetrahydro-2H-pyran-4-amine hydrochloride is classified as an irritant and may be harmful if swallowed or inhaled.[6] It can cause skin and serious eye irritation.[5][6] Coupling reagents like EDC and HATU are sensitizers and irritants. Solvents such as DCM and DMF have their own specific hazards.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid generating dust when handling solids.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Researchers must consult the full Safety Data Sheet (SDS) for N-Methyltetrahydro-2H-pyran-4-amine hydrochloride and all other reagents before commencing any experimental work.[9][10]

References

-

American Elements. N-Methyltetrahydro-2H-pyran-4-amine. [Link]

-

BuyersGuideChem. Methyl-(tetrahydro-pyran-4-yl)-amine. [Link]

-

PubChem. 4-(Methylamino)tetrahydro-2H-pyran. [Link]

-

ChemBK. Methyl-(Tetrahydro-Pyran-4-yl)-Amine Synthesis. [Link]

-

PubChem. 4-Methyloxan-4-amine. [Link]

-

PubChem. 4-Aminomethyltetrahydropyran. [Link]

-

Zare, A. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. [Link]

-

Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Carl ROTH. Safety Data Sheet: Methyltetrahydropyran. [Link]

-

Golisade, A. et al. (2017). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

Sources

- 1. CAS 220641-87-2: N-methyltetrahydro-2H-pyran-4-amine [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 4. americanelements.com [americanelements.com]

- 5. Methyl-(Tetrahydro-Pyran-4-Yl)-Amine Hcl | 220641-87-2 [chemicalbook.com]

- 6. 4-(Methylamino)tetrahydro-2H-pyran | C6H13NO | CID 6991950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl-(tetrahydro-pyran-4-yl)-amine | 220641-87-2 - BuyersGuideChem [buyersguidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

using N-Methyltetrahydro-2H-pyran-4-amine hydrochloride in solid-phase synthesis

Application Note: Solid-Phase Synthesis Strategies for N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride

Introduction

N-Methyltetrahydro-2H-pyran-4-amine (CAS: 220641-87-2 / HCl Salt: 33024-60-1) is a valuable secondary amine building block in medicinal chemistry.[1][2] The tetrahydropyran ring acts as a bioisostere for morpholine or cyclohexane, offering improved metabolic stability and optimized lipophilicity (LogP) without introducing a hydrogen bond donor (HBD) at the ether position.

However, its application in Solid-Phase Synthesis (SPS) presents specific challenges:

-

Salt Management: The hydrochloride salt form is stable but non-nucleophilic. It requires quantitative in situ neutralization to react with electrophilic resins or activated carboxylic acids.

-

Steric Hindrance: As a secondary amine attached to a cyclic system, it exhibits significant steric bulk, slowing down acylation kinetics compared to primary amines.[2]

-

Resin Compatibility: Direct loading requires resins capable of reacting with secondary amines without requiring extreme heat, which could degrade the resin or the linker.

This guide details the protocols for loading this amine onto 2-Chlorotrityl Chloride (2-CTC) resin and subsequent acylation strategies.[1][2][3]

Pre-Synthesis Considerations

Chemical Profile

-

Compound: N-Methyltetrahydro-2H-pyran-4-amine hydrochloride[1][2]

-

MW: 115.17 (Free base) / 151.63 (HCl salt)

-

Acidity: The conjugate acid has a pKa ~9.6-10.[2] This implies it is a moderately strong base requiring a tertiary amine (e.g., DIPEA) for deprotonation.[2]

Handling the Hydrochloride Salt

The HCl salt must be neutralized to liberate the nucleophilic free amine.

-

Strategy A (Recommended): In situ neutralization with excess N,N-Diisopropylethylamine (DIPEA).[2] This is efficient and avoids oxidation of the free amine.

-

Strategy B: Extractive free-basing (DCM/NaOH).[1][2] Recommended only if the coupling reaction is extremely sensitive to chloride ions (rare in standard SPS).

Protocol A: Resin Loading (2-Chlorotrityl Chloride Resin)[1][2][3]

The most robust method for immobilizing this amine is via nucleophilic substitution on 2-Chlorotrityl Chloride (2-CTC) resin.[1][2] This forms an acid-labile tritylamine linkage, allowing cleavage under mild conditions (1% TFA).[1][2]

Objective: Load N-Methyltetrahydro-2H-pyran-4-amine onto 2-CTC resin to serve as the C-terminal residue.

Materials:

-

2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)[1][2]

-

N-Methyltetrahydro-2H-pyran-4-amine HCl (1.5 eq relative to resin loading)[1][2]

-

DIPEA (N,N-Diisopropylethylamine) (5.0 eq: 1 eq to neutralize amine HCl + 1 eq to scavenge resin HCl + excess)[1][2]

-

Methanol (HPLC grade) for capping[2]

Step-by-Step Procedure:

-

Resin Swelling:

-

Weigh the resin into a reactor with a frit.

-

Add anhydrous DCM (10 mL/g resin).[2]

-

Shake gently for 30 minutes. Drain.

-

-

Reagent Preparation (In Situ Neutralization):

-

In a separate vial, dissolve N-Methyltetrahydro-2H-pyran-4-amine HCl (1.5 eq) in minimal dry DCM.

-

Note: If solubility is poor, add a small amount of DMF (up to 10% v/v).[2]

-

Add DIPEA (5.0 eq) to the amine solution. The solution may warm slightly as the salt neutralizes.

-

-

Loading Reaction:

-

Add the Amine/DIPEA solution immediately to the swollen resin.

-

Agitate: Shake at room temperature for 2 to 4 hours .

-

Insight: Secondary amines react slower than primary amines. The extended time ensures maximal loading.

-

-

Capping (End-Capping Unreacted Chlorides):

-

Washing:

-

Loading Determination (Gravimetric):

-

Calculate loading based on weight gain:

[1][2] -

Note: Since we load the free amine (minus HCl), use the MW of the free amine fragment minus the leaving group (H). Actually, for 2-CTC, the amine simply attaches.[2] The mass gain is effectively the MW of the amine minus the mass of HCl lost (36.46).

-

Refined Formula:

[2]

Protocol B: Acylation (Coupling to the Secondary Amine)

Once loaded, the secondary amine is sterically hindered by the pyran ring and the methyl group. Standard DIC/HOBt coupling is often insufficient.

Recommended Activation: HATU or PyBOP with HOAt.

Procedure:

-

Reagent Setup:

-

Coupling:

-

Monitoring (The Chloranil Test):

-

Crucial: The Kaiser test (Ninhydrin) does not work reliably for secondary amines. You must use the Chloranil Test .

Chloranil Test Protocol:

-

Transfer a few resin beads to a small glass tube.

-

Add 2 drops of 2% Acetaldehyde in DMF .

-

Add 2 drops of 2% Chloranil in DMF .

-

Wait 5 minutes.